molecular formula C18H22N4O3S2 B2702525 N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 868972-82-1

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2702525
CAS No.: 868972-82-1
M. Wt: 406.52
InChI Key: QEQXGPUXYKHXQA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a cyclohexanecarboxamide group and at the 5-position with a sulfanyl-linked 3-methoxyphenyl carbamoyl methyl moiety.

Properties

IUPAC Name

N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S2/c1-25-14-9-5-8-13(10-14)19-15(23)11-26-18-22-21-17(27-18)20-16(24)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQXGPUXYKHXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the intermediate with an isocyanate or carbamoyl chloride.

    Formation of the Final Compound: The final compound is obtained by coupling the thiadiazole intermediate with cyclohexanecarboxylic acid or its derivative under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiadiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The 1,3,4-thiadiazole ring is a common feature in compounds with demonstrated bioactivity. Key analogs include:

Compound Name Core Structure Substituents at Position 2 Substituents at Position 5
Target Compound 1,3,4-Thiadiazole Cyclohexanecarboxamide 3-Methoxyphenyl carbamoyl methyl sulfanyl
N-{5-[(2-Oxo-2-{[4-(Trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide 1,3,4-Thiadiazole 1,3-Benzodioxole-5-carboxamide 4-(Trifluoromethyl)phenyl carbamoyl ethyl sulfanyl
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Thiazole Phenylhydrazinecarbothioamide 4-Methylphenyl thiazole-carbonyl

Key Observations :

  • Thiazole-based analogs (e.g., from ) exhibit comparable bioactivity but differ in ring aromaticity and hydrogen-bonding capacity, which may influence target selectivity .

Structure-Activity Relationships (SAR) :

  • Electron-withdrawing groups (e.g., CF₃) enhance membrane permeability but may reduce solubility .
  • Methoxy groups (e.g., 3-methoxyphenyl) improve solubility and may modulate cytochrome P450 interactions .

Challenges :

  • The cyclohexanecarboxamide group in the target compound may require specialized coupling agents (e.g., EDC/HOBt) for regioselective attachment .
  • Purification of sulfanyl-linked derivatives often necessitates recrystallization or chromatography due to byproduct formation .

Biological Activity

N-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on anticancer and antimicrobial activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H29N5O5SC_{30}H_{29}N_{5}O_{5}S, with a molecular weight of 571.65 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. A review by Alam et al. (2020) highlighted that various 1,3,4-thiadiazole derivatives showed potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA54910.5
Compound BSK-MEL-24.27
This compoundTBD

The specific IC50 value for this compound has not been explicitly reported in the literature but can be anticipated based on similar structures.

The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms including the modulation of signaling pathways involved in cell survival . Molecular docking studies suggest that these compounds can interact with key proteins involved in cancer progression.

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiadiazole rings have demonstrated antimicrobial activities. For instance, a study reported that certain thiadiazole derivatives exhibited effective antibacterial activity against various strains of bacteria .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget BacteriaEC50 (µg/mL)
Compound CE. coli15
Compound DS. aureus22
This compoundTBD

Case Studies

In a notable study conducted by Mohammadi-Farani et al. (2014), various thiadiazole derivatives were tested against prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines. The results indicated that compounds with methoxy groups showed enhanced inhibitory potency compared to standard treatments like Imatinib .

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